molecular formula C18H21ClN4O B2822503 3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine CAS No. 2320226-38-6

3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine

Cat. No.: B2822503
CAS No.: 2320226-38-6
M. Wt: 344.84
InChI Key: NWGGZDNEVWJGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a piperidine ring, and a cyclopentapyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties or activities that are not observed in other compounds, making it a valuable subject of scientific research.

Properties

IUPAC Name

3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-11-20-7-4-17(15)23-8-5-13(6-9-23)12-24-18-10-14-2-1-3-16(14)21-22-18/h4,7,10-11,13H,1-3,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGZDNEVWJGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.